molecular formula C9H12N2O2 B1499695 N-(2-aminoethoxy)benzamide CAS No. 222960-38-5

N-(2-aminoethoxy)benzamide

Cat. No. B1499695
CAS RN: 222960-38-5
M. Wt: 180.2 g/mol
InChI Key: VZDFVMOROAMNMD-UHFFFAOYSA-N
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Description

“N-(2-aminoethoxy)benzamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 .


Synthesis Analysis

The synthesis of secondary amides, similar to “N-(2-aminoethoxy)benzamide”, can be achieved through a method involving the use of easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . This strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .


Molecular Structure Analysis

The molecular structure of “N-(2-aminoethoxy)benzamide” can be represented by the InChI code: 1S/C9H12N2O2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) . The structure is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane .


Physical And Chemical Properties Analysis

Amides, including “N-(2-aminoethoxy)benzamide”, are generally solids at room temperature . They have high boiling points, much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Antiarrhythmic Activity

N-(2-aminoethoxy)benzamide derivatives have shown potential in antiarrhythmic applications. A study by (Banitt et al., 1977) synthesized and evaluated benzamides with 2,2,2-trifluoroethoxy ring substituents for oral antiarrhythmic activity in mice. Similarly, (Banitt et al., 1975) explored benzamides and naphthamides with trifluoroethoxy ring substituents, identifying potent antiarrhythmic agents.

Antiproliferative Activity in Cancer

Compounds derived from N-(2-aminoethoxy)benzamide have been researched for their antiproliferative activity, particularly in cancer. For instance, (Youssef et al., 2020) discovered compounds with potent cytotoxic activity against breast and liver cancer cell lines.

Synthetic Applications

In synthetic chemistry, N-(2-aminoethoxy)benzamide derivatives have been used for various applications. A study by (Hao et al., 2014) demonstrated the copper-mediated aryloxylation of benzamides, leveraging a novel directing group for the synthesis of diaryloxylated benzoic acids.

Antioxidant Activity

Amino-substituted benzamide derivatives, related to N-(2-aminoethoxy)benzamide, have shown promise as antioxidants. (Jovanović et al., 2020) investigated their electrochemical oxidation mechanisms, contributing to the understanding of their free radical scavenging activity.

Neuroleptic Activity

Research has also explored the neuroleptic potential of benzamides. (Iwanami et al., 1981) synthesized benzamides of N,N-disubstituted ethylenediamines, discovering compounds with inhibitory effects on stereotyped behavior in rats, indicative of neuroleptic activity.

Melanoma Cytotoxicity

Benzamide derivatives have been evaluated for their melanoma cytotoxicity. (Wolf et al., 2004) synthesized and tested benzamide derivatives conjugated with alkylating cytostatics, revealing higher toxicity against melanoma cells compared to the parent compound.

Inhibitory Activity in Vascular Endothelial Growth

Compounds related to N-(2-aminoethoxy)benzamide have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). (Borzilleri et al., 2006) identified potent VEGFR-2 inhibitors, demonstrating significant in vivo efficacy in cancer models.

Safety and Hazards

“N-(2-aminoethoxy)benzamide” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid dust formation .

properties

IUPAC Name

N-(2-aminoethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-6-7-13-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDFVMOROAMNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669410
Record name N-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethoxy)benzamide

CAS RN

222960-38-5
Record name N-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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